molecular formula C57H104O6 B3026065 [2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate CAS No. 7162-26-7

[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Cat. No.: B3026065
CAS No.: 7162-26-7
M. Wt: 885.4 g/mol
InChI Key: AAXMCYUUKFLUMJ-KLPSYGLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate: is a complex ester derived from fatty acids This compound is notable for its structure, which includes multiple long-chain fatty acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate typically involves esterification reactions. The process begins with the preparation of the fatty acid components, which are then esterified with glycerol under controlled conditions. The reaction is usually catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, and conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, including the fatty acids and glycerol, are fed into the reactor where they undergo esterification. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated bonds in the fatty acid chains. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reduction reactions can be performed on the ester groups, converting them into alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted into other functional groups such as amides or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in an organic solvent.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cell membranes. It is also used in the formulation of lipid-based drug delivery systems.

Medicine: In medicine, derivatives of this compound are explored for their anti-inflammatory and anti-cancer properties. They are also investigated for their potential use in treating metabolic disorders.

Industry: Industrially, this compound is used in the production of biodegradable lubricants and surfactants. Its unique properties make it suitable for applications in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of [2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The unsaturated bonds in the fatty acid chains also make the compound susceptible to oxidative stress, which can lead to the formation of reactive oxygen species and subsequent cellular effects.

Comparison with Similar Compounds

    Glycerol tristearate: Another ester of glycerol and fatty acids, but with saturated fatty acid chains.

    Glycerol trioleate: Similar structure but with oleic acid residues instead of linoleic and oleic acids.

    Glycerol tripalmitate: Contains palmitic acid residues, which are saturated fatty acids.

Uniqueness: The uniqueness of [2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate lies in its combination of unsaturated fatty acid chains, which confer distinct physical and chemical properties. These unsaturated bonds make the compound more reactive and versatile in various chemical reactions compared to its saturated counterparts.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25,27-28,30,54H,4-17,19-20,22-24,26,29,31-53H2,1-3H3/b21-18-,28-25-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXMCYUUKFLUMJ-KLPSYGLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

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